N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H10F2N2S2 and a molecular weight of 308.38 g/mol . This compound is characterized by the presence of a benzothiazole ring and a difluoromethylsulfanyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S2/c15-13(16)19-10-7-5-9(6-8-10)17-14-18-11-3-1-2-4-12(11)20-14/h1-8,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYQPGNKBMVSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl phenyl sulfone.
Coupling with the Phenyl Ring: The final step involves coupling the benzothiazole ring with the phenyl ring substituted with the difluoromethylsulfanyl group using a suitable coupling reagent like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that derivatives of benzothiazole compounds exhibit neuroprotective properties. Research has shown that certain benzothiazole derivatives can inhibit monoamine oxidase enzymes, which are involved in the degradation of neurotransmitters. This inhibition may lead to increased levels of serotonin and dopamine, potentially benefiting conditions such as depression and neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown significant activity against human colorectal carcinoma cells (HCT116), highlighting their potential as anticancer agents .
Enzyme Inhibition
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine has also been studied for its ability to inhibit specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of diabetes and Alzheimer's disease. The inhibition of acetylcholinesterase can enhance cholinergic transmission, while α-glucosidase inhibitors can help control blood glucose levels .
Case Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of various benzothiazole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Screening
In a comparative study involving several benzothiazole derivatives, this compound was found to exhibit potent cytotoxicity against HCT116 cells with an IC50 value lower than that of standard chemotherapeutic agents such as 5-fluorouracil. This finding underscores its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(methylsulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(ethylsulfanyl]phenyl}-1,3-benzothiazol-2-amine
Uniqueness
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine, with the CAS number 380349-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H10F2N2S2, which gives it a molecular weight of approximately 308.4 g/mol. This compound features a benzothiazole core substituted with a difluoromethylthio group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzothiazole moieties often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound are still being elucidated through various studies.
Antifungal Activity
The antifungal activity of benzothiazole derivatives has been documented extensively. A study on related compounds revealed that modifications at the para position of the phenyl group significantly enhanced antifungal efficacy against pathogens like Candida albicans and Candida parapsilosis . The presence of electronegative substituents such as fluorine was noted to augment antifungal activity due to increased lipophilicity and better interaction with fungal targets.
The mechanisms through which benzothiazole derivatives exert their biological effects include:
- Inhibition of Ergosterol Synthesis : Compounds similar to this compound have been shown to inhibit ergosterol biosynthesis in fungi by targeting the enzyme CYP51 . This inhibition disrupts membrane integrity and function.
- Protein Interaction : Molecular docking studies have suggested that these compounds can bind effectively to key proteins involved in pathogenic processes, potentially leading to their inactivation .
Case Studies and Research Findings
- Antifungal Activity Study : In vitro assays demonstrated that certain benzothiazole derivatives inhibited ergosterol synthesis by more than 80%, indicating strong antifungal potential .
- Molecular Docking Analysis : Computational studies have shown that this compound could interact with fungal CYP51 enzymes effectively, suggesting a promising pathway for drug development against fungal infections .
- Structure-Activity Relationship (SAR) : Research has highlighted that the introduction of electronegative groups enhances the biological activity of thiazole derivatives. This insight can guide future modifications to improve efficacy and selectivity for therapeutic targets .
Q & A
Q. What are the critical steps and conditions for synthesizing N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine with high yield and purity?
The synthesis involves two primary steps:
- Formation of the difluoromethyl sulfanyl intermediate : Reaction of 4-aminophenyl disulfide with difluoromethylating agents (e.g., ClCFH or BrCFH) under inert atmosphere, using a base like KCO in DMF at 60–80°C.
- Benzothiazole ring closure : Condensation of the intermediate with 2-aminobenzenethiol in the presence of iodine or FeCl as a catalyst, under reflux in ethanol or acetonitrile.
Key considerations : - Strict temperature control to avoid side reactions (e.g., over-fluorination or sulfoxide formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the difluoromethyl (-SCFH) and benzothiazole moieties. For example, the -SCFH group shows a triplet near δ 5.5–6.0 ppm in H NMR and a doublet in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 311.0524 for CHFNS).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and stereoelectronic effects of the difluoromethyl group .
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Include a non-cancerous cell line (e.g., HEK-293) for selectivity .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Substituent Variation : Replace the difluoromethyl group with -SCF, -SCH, or -SOCF to study electronic effects on target binding.
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to enhance metabolic stability.
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituents with ADME properties .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Orthogonal Assays : Validate antimicrobial activity using both agar dilution (CLSI guidelines) and time-kill kinetics to confirm static vs. cidal effects.
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to suspected targets (e.g., bacterial dihydrofolate reductase).
- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to reconcile discrepancies between in vitro and cell-based assays .
Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?
- Co-crystallization with Targets : Resolve X-ray structures of the compound bound to enzymes (e.g., topoisomerase II) to identify key interactions (e.g., hydrogen bonds with the benzothiazole NH).
- Electron Density Maps : Analyze SHELXL-refined maps to assess conformational flexibility of the difluoromethyl group, which may influence binding kinetics .
- Comparative Analysis : Overlay structures with analogs (e.g., trifluoromethyl derivatives) to quantify steric and electronic contributions to potency .
Q. What methodologies address low solubility or stability during in vivo studies?
- Prodrug Design : Synthesize phosphate or acetate esters of the benzothiazole amine to enhance aqueous solubility.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes for sustained release.
- Stability Testing : Conduct forced degradation studies (acid/base/hydrolysis) to identify vulnerable sites (e.g., the sulfanyl group) and guide structural stabilization .
Q. How can computational tools predict off-target interactions or toxicity risks?
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes).
- Toxicity Prediction : Employ QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks linked to the difluoromethyl group.
- ADMET Prediction : SwissADME or ADMETLab to forecast blood-brain barrier penetration or hERG channel inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
